Tert-butyl (R)-hex-5-YN-2-ylcarbamate
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Overview
Description
Tert-butyl ®-hex-5-YN-2-ylcarbamate is an organic compound that features a tert-butyl group attached to a hex-5-yn-2-ylcarbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-hex-5-YN-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne precursor under controlled conditions. One common method involves the use of tert-butyl alcohol and a suitable carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of tert-butyl ®-hex-5-YN-2-ylcarbamate may involve continuous flow processes to ensure high yield and purity. These methods often utilize microreactor systems that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-hex-5-YN-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl ®-hex-5-YN-2-ylcarbamate include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted carbamates .
Scientific Research Applications
Tert-butyl ®-hex-5-YN-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ®-hex-5-YN-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include covalent modification of active sites or non-covalent interactions with binding pockets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl ®-hex-5-YN-2-ylcarbamate include:
- Tert-butyl carbamate
- Hex-5-yn-2-ylcarbamate
- Tert-butyl ®-hex-5-YN-2-ylamine
Uniqueness
Tert-butyl ®-hex-5-YN-2-ylcarbamate is unique due to its combination of a tert-butyl group and a hex-5-yn-2-ylcarbamate moiety. This structural feature imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-hex-5-yn-2-yl]carbamate |
InChI |
InChI=1S/C11H19NO2/c1-6-7-8-9(2)12-10(13)14-11(3,4)5/h1,9H,7-8H2,2-5H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
XVXNOWDWILDOQS-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CCC#C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CCC#C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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